Cas no 1261979-69-4 (3-(3-Benzyloxyphenyl)-5-trifluoromethylbenzoic acid)
3-(3-Benzyloxyphenyl)-5-trifluoromethylbenzoic acid Chemical and Physical Properties
Names and Identifiers
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- MFCD18322888
- 3-(3-BENZYLOXYPHENYL)-5-TRIFLUOROMETHYLBENZOIC ACID
- 3'-(Benzyloxy)-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
- 3-(3-Benzyloxyphenyl)-5-trifluoromethylbenzoic acid, 95%
- DTXSID00692242
- 1261979-69-4
- 3-(3-Benzyloxyphenyl)-5-trifluoromethylbenzoic acid
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- MDL: MFCD18322888
- Inchi: 1S/C21H15F3O3/c22-21(23,24)18-10-16(9-17(11-18)20(25)26)15-7-4-8-19(12-15)27-13-14-5-2-1-3-6-14/h1-12H,13H2,(H,25,26)
- InChI Key: MQAJFLVXZHTRTK-UHFFFAOYSA-N
- SMILES: FC(C1=CC(C(=O)O)=CC(=C1)C1C=CC=C(C=1)OCC1C=CC=CC=1)(F)F
Computed Properties
- Exact Mass: 372.09732882Da
- Monoisotopic Mass: 372.09732882Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 27
- Rotatable Bond Count: 5
- Complexity: 488
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.4
- Topological Polar Surface Area: 46.5Ų
3-(3-Benzyloxyphenyl)-5-trifluoromethylbenzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB330167-5 g |
3-(3-Benzyloxyphenyl)-5-trifluoromethylbenzoic acid, 95%; . |
1261979-69-4 | 95% | 5g |
€1159.00 | 2023-04-26 | |
| abcr | AB330167-5g |
3-(3-Benzyloxyphenyl)-5-trifluoromethylbenzoic acid, 95%; . |
1261979-69-4 | 95% | 5g |
€1159.00 | 2024-06-08 |
3-(3-Benzyloxyphenyl)-5-trifluoromethylbenzoic acid Suppliers
3-(3-Benzyloxyphenyl)-5-trifluoromethylbenzoic acid Related Literature
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
Additional information on 3-(3-Benzyloxyphenyl)-5-trifluoromethylbenzoic acid
Research Brief on 3-(3-Benzyloxyphenyl)-5-trifluoromethylbenzoic acid (CAS: 1261979-69-4)
The compound 3-(3-Benzyloxyphenyl)-5-trifluoromethylbenzoic acid (CAS: 1261979-69-4) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and potential as a drug candidate. The compound's unique structural features, including the benzyloxy and trifluoromethyl groups, make it a promising scaffold for further development.
Recent studies have explored the synthesis of 3-(3-Benzyloxyphenyl)-5-trifluoromethylbenzoic acid through optimized multi-step organic reactions. Key advancements include the use of palladium-catalyzed cross-coupling reactions to introduce the benzyloxy group and the selective trifluoromethylation of the benzoic acid moiety. These synthetic routes have improved yield and purity, facilitating further biological evaluation.
In vitro and in vivo studies have demonstrated that 3-(3-Benzyloxyphenyl)-5-trifluoromethylbenzoic acid exhibits potent inhibitory activity against specific inflammatory pathways, particularly those involving cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB). These findings suggest its potential as an anti-inflammatory agent, with preliminary data showing reduced cytokine production in murine models of inflammation.
Further investigations into the compound's pharmacokinetic properties reveal moderate oral bioavailability and favorable tissue distribution. However, challenges remain in optimizing its metabolic stability, as the benzyloxy group is susceptible to rapid hepatic clearance. Structural modifications, such as the introduction of electron-withdrawing substituents, are being explored to address this limitation.
The therapeutic potential of 3-(3-Benzyloxyphenyl)-5-trifluoromethylbenzoic acid extends beyond inflammation. Recent studies indicate its activity as a modulator of protein-protein interactions, particularly in the context of cancer biology. For instance, it has shown promise in disrupting the interaction between MDM2 and p53, a critical pathway in tumor suppression.
In conclusion, 3-(3-Benzyloxyphenyl)-5-trifluoromethylbenzoic acid represents a versatile chemical entity with multiple therapeutic applications. Ongoing research aims to refine its pharmacological profile and explore its efficacy in disease models. The compound's progress underscores the importance of trifluoromethylated aromatics in drug discovery and highlights avenues for future development.
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